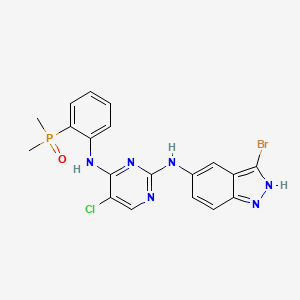
2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the bromo-indazole and dimethylphosphorylphenyl groups through nucleophilic substitution or coupling reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis methods, optimizing reaction conditions for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Automated Synthesis: Using robotic systems to handle complex multi-step reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indazole or pyrimidine rings.
Reduction: Reduction reactions could modify the functional groups, such as reducing the bromo group to a hydrogen.
Substitution: Various substitution reactions can occur, especially at the halogenated positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or other transition metals for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activity.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, particularly kinases.
Medicine
Drug Development:
Industry
Chemical Intermediates: Used in the production of other complex organic compounds.
Wirkmechanismus
The mechanism of action for compounds like 2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of the target, leading to therapeutic effects. The exact pathways would depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-phenylpyrimidine-2,4-diamine
- 2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-(2-methylphenyl)pyrimidine-2,4-diamine
Uniqueness
The presence of the dimethylphosphorylphenyl group may confer unique properties, such as increased binding affinity or selectivity for certain targets, compared to similar compounds.
Eigenschaften
Molekularformel |
C19H17BrClN6OP |
|---|---|
Molekulargewicht |
491.7 g/mol |
IUPAC-Name |
2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H17BrClN6OP/c1-29(2,28)16-6-4-3-5-15(16)24-18-13(21)10-22-19(25-18)23-11-7-8-14-12(9-11)17(20)27-26-14/h3-10H,1-2H3,(H,26,27)(H2,22,23,24,25) |
InChI-Schlüssel |
NLDSSNDDYVVCMG-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC4=C(NN=C4C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



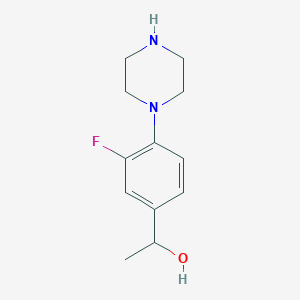
![6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13888399.png)

![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(cyclobutylamino)pyrimidine-5-carboxamide](/img/structure/B13888411.png)
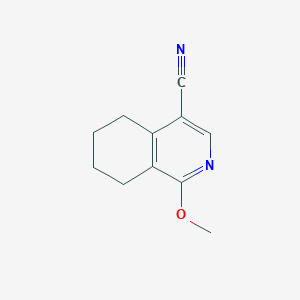
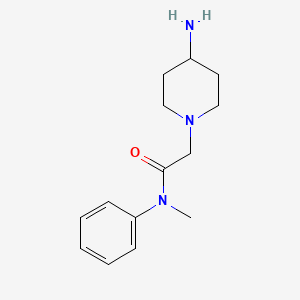
![[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol](/img/structure/B13888428.png)
![tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate](/img/structure/B13888433.png)
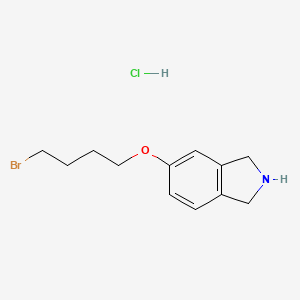
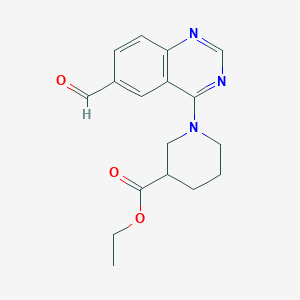
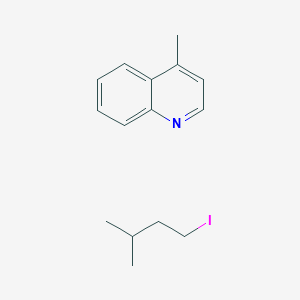
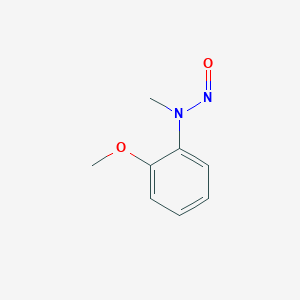
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B13888460.png)
